Cas no 1379680-54-2 ((2-methoxy-4-phenylphenyl)boronic acid)
(2-methoxy-4-phenylphenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- 2-methoxy-4-phenylbenzeneboronic acid
- 3-Methoxy-4-biphenylboronic acid
- 3-methoxy-biphenyl-4-boronicacid
- (3-METHOXY-4-BIPHENYLYL)BORONIC ACID
- (3-methoxy-[1,1'-biphenyl]-4-yl)boronic acid
- (2-methoxy-4-phenylphenyl)boronic acid
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- Inchi: 1S/C13H13BO3/c1-17-13-9-11(7-8-12(13)14(15)16)10-5-3-2-4-6-10/h2-9,15-16H,1H3
- InChI Key: VCKUNEQCJKVBOW-UHFFFAOYSA-N
- SMILES: O(C)C1=C(B(O)O)C=CC(=C1)C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 229
- Topological Polar Surface Area: 49.7
(2-methoxy-4-phenylphenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1457867-50mg |
(2-methoxy-4-phenylphenyl)boronic acid |
1379680-54-2 | 50mg |
$612.0 | 2023-09-29 | ||
| Enamine | EN300-1457867-100mg |
(2-methoxy-4-phenylphenyl)boronic acid |
1379680-54-2 | 100mg |
$640.0 | 2023-09-29 | ||
| Enamine | EN300-1457867-250mg |
(2-methoxy-4-phenylphenyl)boronic acid |
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$670.0 | 2023-09-29 | ||
| Enamine | EN300-1457867-500mg |
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1379680-54-2 | 500mg |
$699.0 | 2023-09-29 | ||
| Enamine | EN300-1457867-1000mg |
(2-methoxy-4-phenylphenyl)boronic acid |
1379680-54-2 | 1000mg |
$728.0 | 2023-09-29 | ||
| Enamine | EN300-1457867-2500mg |
(2-methoxy-4-phenylphenyl)boronic acid |
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$1428.0 | 2023-09-29 | ||
| Enamine | EN300-1457867-5000mg |
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| Enamine | EN300-1457867-10000mg |
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| Enamine | EN300-1457867-0.05g |
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| Enamine | EN300-1457867-0.1g |
(2-methoxy-4-phenylphenyl)boronic acid |
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(2-methoxy-4-phenylphenyl)boronic acid Suppliers
(2-methoxy-4-phenylphenyl)boronic acid Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on (2-methoxy-4-phenylphenyl)boronic acid
Introduction to (2-methoxy-4-phenylphenyl)boronic Acid (CAS No. 1379680-54-2)
(2-methoxy-4-phenylphenyl)boronic acid), identified by its Chemical Abstracts Service (CAS) number 1379680-54-2, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This boronic acid derivative, characterized by its methoxy and phenyl substituents, exhibits unique chemical properties that make it a valuable intermediate in various synthetic applications, particularly in the development of pharmaceuticals and materials science.
The structure of (2-methoxy-4-phenylphenyl)boronic acid consists of a phenyl ring substituted at the 2-position with a methoxy group and at the 4-position with another phenyl group. This arrangement imparts distinct reactivity, making it particularly useful in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely employed in the synthesis of complex organic molecules. The boronic acid moiety is highly reactive towards palladium catalysts, facilitating the formation of carbon-carbon bonds under mild conditions. This reactivity has been leveraged in the synthesis of biaryl compounds, which are prevalent in many pharmacologically active agents.
In recent years, (2-methoxy-4-phenylphenyl)boronic acid has found applications in the development of novel therapeutic agents. Its ability to participate in efficient cross-coupling reactions has made it a key intermediate in the synthesis of small-molecule drugs targeting various diseases. For instance, researchers have utilized this compound to develop inhibitors of enzymes involved in cancer metabolism. The methoxy and phenyl groups provide structural features that can be fine-tuned to enhance binding affinity and selectivity, making this boronic acid derivative a promising candidate for drug discovery efforts.
The pharmaceutical industry has also explored the use of (2-methoxy-4-phenylphenyl)boronic acid in the synthesis of antibodies and antibody-drug conjugates (ADCs). Boron-containing compounds have shown promise as therapeutic agents due to their unique biological activity and potential for targeted therapy. The incorporation of this boronic acid derivative into larger molecular frameworks has enabled the development of novel biologics with enhanced efficacy and reduced side effects. Additionally, its stability under various reaction conditions makes it an attractive choice for industrial-scale synthesis.
Beyond pharmaceutical applications, (2-methoxy-4-phenylphenyl)boronic acid has been investigated for its role in materials science. The compound's ability to form stable complexes with metals has led to its use in the development of catalysts and functional materials. These materials exhibit interesting properties such as luminescence and conductivity, making them suitable for applications in optoelectronics and nanotechnology. The versatility of this compound underscores its importance as a building block in advanced material design.
The synthesis of (2-methoxy-4-phenylphenyl)boronic acid typically involves multi-step organic transformations, starting from readily available aromatic precursors. Advances in synthetic methodologies have improved the efficiency and scalability of its production, ensuring a steady supply for research and industrial applications. Researchers continue to refine synthetic routes to enhance yield and purity, further facilitating its widespread use.
In conclusion, (2-methoxy-4-phenylphenyl)boronic acid (CAS No. 1379680-54-2) is a versatile compound with significant implications in pharmaceuticals, materials science, and chemical research. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and drug developers alike. As research progresses, new applications for this compound are likely to emerge, solidifying its role as a cornerstone in modern chemical innovation.
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